1-(Furan-2-yl)propan-2-amine
Overview
Description
1-(Furan-2-yl)propan-2-amine is an organic compound that belongs to the class of amines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propan-2-amine group
Mechanism of Action
Target of Action
Furan derivatives have been noted for their significant therapeutic efficacy, inspiring the creation of numerous innovative antibacterial agents .
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Biochemical Pathways
For instance, (S)-1-(furan-2-yl)propan-1-ol, a derivative of 1-(Furan-2-yl)propan-2-amine, can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Pharmacokinetics
The compound’s molecular weight is 16163 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Furan derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, and antiviral effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, furan exposure has been linked to an increased risk of chronic obstructive pulmonary disease (COPD), with inflammation identified as a crucial mediator in this relationship .
Biochemical Analysis
Biochemical Properties
1-(Furan-2-yl)propan-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase. These interactions are crucial for the compound’s metabolic processes. Carbonyl reductase facilitates the reduction of carbonyl groups, while 11β-hydroxysteroid dehydrogenase is involved in steroid metabolism . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, influencing their activity and stability.
Cellular Effects
This compound has been shown to affect various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the production of nitric oxide and tumor necrosis factor-β, which are critical mediators in inflammatory responses . Additionally, it has been observed to impact the activity of enzymes involved in cellular detoxification processes, thereby affecting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For example, it inhibits the activity of carbonyl reductase by binding to its active site, thereby preventing the reduction of carbonyl groups . This inhibition can lead to alterations in metabolic pathways and changes in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have distinct biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory properties. At higher doses, it can induce toxic or adverse effects, including disruptions in metabolic processes and cellular toxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through reduction and oxidation reactions mediated by enzymes such as carbonyl reductase . These metabolic pathways influence the compound’s bioavailability and activity within biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . The transport mechanisms are crucial for the compound’s bioactivity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-(furan-2-yl)propan-2-one. This reaction typically uses a reducing agent such as sodium cyanoborohydride in the presence of an amine source like ammonium acetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as biocatalytic methods using whole-cell biocatalysts like Lactobacillus paracasei, have also been explored for the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amine group can be reduced to form the corresponding alkylamine.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alkylamine derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
1-(Furan-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Phenylpropanolamine: A compound with a similar amine group but a phenyl ring instead of a furan ring.
1-(Furan-2-yl)ethanamine: A related compound with a shorter carbon chain.
Uniqueness: 1-(Furan-2-yl)propan-2-amine is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring is more reactive than a phenyl ring, allowing for a wider range of chemical transformations .
Properties
IUPAC Name |
1-(furan-2-yl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6(8)5-7-3-2-4-9-7/h2-4,6H,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUAQSPIDXGMKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378190 | |
Record name | 1-(furan-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57580-64-0 | |
Record name | 1-(furan-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57580-64-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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